molecular formula C12H16F2NO6P B8050185 Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate

Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate

Cat. No.: B8050185
M. Wt: 339.23 g/mol
InChI Key: HKNAHVOOPBWKSF-UHFFFAOYSA-N
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Description

Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate is an organic compound with the molecular formula C12H16F2NO6P It is characterized by the presence of a diethoxyphosphoryl group, two fluorine atoms, and a nitrophenyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate typically involves the reaction of diethyl phosphite with 2,2-difluoro-1-(4-nitrophenyl)ethanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the diethoxyphosphoryl group. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Diethoxyphosphoryl-2,2-difluoro-1-(4-aminophenyl)ethanol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: 2-Diethoxyphosphoryl-2,2-difluoro-1-(4-aminophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate has several scientific research applications, including:

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs with improved pharmacokinetic profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate involves its interaction with molecular targets through its functional groups. The diethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions, while the difluoroethyl group can enhance lipophilicity and metabolic stability. The nitrophenyl group may contribute to the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-Diethoxyphosphoryl-2,2-difluoro-1-(4-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.

    2-Diethoxyphosphoryl-2,2-difluoro-1-(4-methylphenyl)ethanol: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Diethyl (1,1-difluoro-2-hydroxy-2-(4-nitrophenyl)ethyl)phosphonate is unique due to the presence of both diethoxyphosphoryl and difluoroethyl groups, which impart distinct chemical and physical properties. The combination of these groups with the nitrophenyl moiety makes this compound particularly valuable for specific applications in research and industry.

Properties

IUPAC Name

2-diethoxyphosphoryl-2,2-difluoro-1-(4-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2NO6P/c1-3-20-22(19,21-4-2)12(13,14)11(16)9-5-7-10(8-6-9)15(17)18/h5-8,11,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNAHVOOPBWKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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